6-Chloro-3-hydroxypyridazine-4-carboxamide
Description
Significance of Pyridazine (B1198779) and Pyridazinone Heterocycles in Chemical Biology
Pyridazine and its oxidized form, pyridazinone, are fundamental structures in chemical biology due to their presence in compounds exhibiting a wide spectrum of biological activities. sigmaaldrich.comnih.gov These heterocycles are p-electron deficient, a property conferred by the electronegativity of the two adjacent nitrogen atoms, which influences their stability and reactivity. liberty.edu The pyridazinone ring, in particular, is considered a "magic moiety" by medicinal chemists. sigmaaldrich.com
Derivatives of this scaffold have been reported to possess an impressive range of pharmacological effects, including:
Anti-inflammatory and analgesic properties nih.gov
Anticancer and antimicrobial activities nih.govresearchgate.net
Cardiovascular effects, such as cardiotonic and antihypertensive actions sigmaaldrich.com
Anticonvulsant and antidepressant capabilities sigmaaldrich.comliberty.edu
The versatility of the pyridazinone core allows it to serve as a pharmacophoric element in therapeutically active drugs, making it a subject of intense and ongoing research. nih.govnih.gov The ability to functionalize the ring at different positions provides a pathway for developing new therapeutic agents with enhanced potency and selectivity. sigmaaldrich.comnih.gov
Overview of 6-Chloro-3-hydroxypyridazine-4-carboxamide within the Pyridazinone Class
The specific compound, this compound, is a distinct entity within the pyridazinone family. While direct and extensive research on this exact molecule is not widely published, an analysis of its structural components, based on related compounds, can provide significant insights into its potential chemical and biological profile.
The core of this molecule is the pyridazinone-4-carboxamide scaffold. Research into this particular arrangement has revealed its potential as a source of potent and selective ligands for therapeutic targets. For instance, a series of pyridazinone-4-carboxamides were synthesized and identified as high-affinity inverse agonists for the cannabinoid receptor type-2 (CB2R), which is a target for various inflammatory and neuropathic pain conditions. nih.gov This suggests that the carboxamide group at the 4-position of the pyridazinone ring is a key feature for specific biological interactions. nih.gov
The substitutions on the target compound's ring further define its character:
6-Chloro group: The presence of a chlorine atom at the 6-position is a common feature in many bioactive pyridazinone derivatives. Halogen substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
3-Hydroxy group: The hydroxyl group at the 3-position establishes the molecule as a 3-pyridazinone, which exists in tautomeric equilibrium with its 3-hydroxypyridazine form. This group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target. google.com Studies on the precursor, 6-Chloro-3-hydroxypyridazine (B108299), indicate that it serves as a valuable intermediate for functionalization and that its derivatives exhibit antibacterial and anti-inflammatory properties.
Below is a table summarizing the known and inferred properties of this compound and its immediate precursors.
| Property | 6-Chloro-3-hydroxypyridazine | 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | This compound |
| CAS Number | 19064-67-6 sigmaaldrich.com | 56349-55-6 vwr.com | Not available |
| Molecular Formula | C₄H₃ClN₂O sigmaaldrich.com | C₅H₃ClN₂O₃ vwr.com | C₅H₄ClN₃O₂ |
| Molecular Weight | 130.53 g/mol sigmaaldrich.com | 188.55 g/mol vwr.com | 173.56 g/mol |
| Structural Features | Pyridazinone ring with chloro and hydroxyl groups. sigmaaldrich.com | Carboxylic acid group at position 4. vwr.com | Carboxamide group at position 4. |
| Reported Activity | Precursor for derivatives with antibacterial and anti-inflammatory activity. | Not widely reported. | Part of a scaffold with reported CB2R inverse agonist activity. nih.gov |
Data for the target compound is inferred from its structure and data on analogous compounds.
Historical Context of Pyridazinone Research Pertaining to the Target Compound's Structural Analogs
The history of pyridazine chemistry dates back to the late 19th century. liberty.edu Emil Fischer synthesized the first substituted pyridazines in 1886, just a year after the term "pyridazine" was coined by Knorr. liberty.edu However, significant interest in the therapeutic applications of these compounds did not surge until the discovery of naturally occurring pyridazines in 1971, which were found to be produced by Streptomyces jamaicensis. liberty.edu
The development of pyridazinone-based drugs has seen several key milestones. One of the earliest examples of a commercially successful pyridazinone is Emorfazone, an analgesic and anti-inflammatory drug marketed in Japan. This demonstrated the clinical viability of the pyridazinone scaffold.
In the cardiovascular arena, drugs like Pimobendan and Levosimendan, which are phosphodiesterase III (PDE III) inhibitors, highlighted the potential of pyridazinones in treating heart failure. These compounds feature a pyridazinone core and demonstrated the impact of various substitutions on pharmacological activity.
More recent research has focused on developing pyridazinone analogs for a wider range of targets. The investigation into pyridazinone-4-carboxamides as cannabinoid receptor ligands is a prime example of the ongoing evolution in this field, showcasing how modifications to the core structure can unlock new therapeutic possibilities. nih.gov The exploration of tricyclic pyridazinone derivatives as anti-inflammatory agents further illustrates the continued efforts to build upon this versatile heterocyclic system. nih.gov The journey from simple pyridazines to complex, highly functionalized molecules like this compound reflects a rich history of synthetic innovation and a deepening understanding of structure-activity relationships.
Biological Activities of Pyridazinone Derivatives
The following table summarizes the diverse biological activities associated with various pyridazinone scaffolds mentioned in scientific literature.
| Biological Activity | Pyridazinone Scaffold Example | Reference |
| Analgesic & Anti-inflammatory | Emorfazone, Tricyclic pyridazin-3(2H)ones | nih.gov |
| Cardiotonic (PDE III Inhibition) | Pimobendan, Levosimendan | |
| Cannabinoid Receptor Inverse Agonist | Pyridazinone-4-carboxamides | nih.gov |
| Antibacterial | Derivatives of 6-Chloro-3-hydroxypyridazine | |
| Antihypertensive | General Pyridazinone Derivatives | nih.gov |
| Anticancer | General Pyridazinone Derivatives | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-oxo-1H-pyridazine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H2,7,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHKRAZIHUZWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856210 | |
| Record name | 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34121-93-2 | |
| Record name | 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 6 Chloro 3 Hydroxypyridazine 4 Carboxamide and Its Analogues
Classical Approaches to Pyridazine (B1198779) Ring Formation
The synthesis of the pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a well-established field in organic chemistry. liberty.edu Classical methods typically involve the formation of the nitrogen-nitrogen bond and the subsequent cyclization to create the aromatic ring system.
Condensation Reactions for Pyridazinone Synthesis
The most prevalent and classical method for constructing the pyridazinone core involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) or its derivatives. uminho.pt This approach is highly versatile, with the specific nature of the dicarbonyl precursor dictating the substitution pattern of the resulting pyridazinone ring.
A common strategy employs γ-keto-carboxylic acids, which react with hydrazine hydrate (B1144303) to form the corresponding 4,5-dihydropyridazin-3(2H)-ones. guidechem.com These can be subsequently oxidized to the aromatic pyridazinone. For example, the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) yields a β-aroylpropionic acid, a type of γ-keto acid, which is a key precursor for these cyclization reactions. guidechem.com Dehydrogenation of the resulting dihydropyridazinone can be achieved using reagents like bromine in acetic acid. guidechem.com
The following table summarizes various precursor types used in condensation reactions to form pyridazinone rings.
| Precursor Type | Reagent | Product Type | Reference(s) |
| γ-Keto-carboxylic acids | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-ones | guidechem.com |
| 1,3-Dicarbonyl compounds | Hydrazones | 3,6-Diarylpyridazin-3-ones | organic-chemistry.org |
| 4-Oxo-but-2-enoic acid | Hydrazine hydrate | Pyridazinone derivatives | |
| Maleic hydrazide | - | Parent pyridazine (via intermediates) | |
| 1,2-Diacylcyclopentadienes | Hydrazine hydrate | 5,6-Fused ring pyridazines | liberty.edu |
Recyclization Routes for Pyridazinone Cores
Recyclization or ring transformation reactions offer an alternative pathway to pyridazinone cores, starting from other heterocyclic systems. These methods can provide access to complex pyridazine structures that may be difficult to obtain through classical condensation.
A significant example is the inverse-electron-demand Diels-Alder reaction of tetrazines with various dienophiles. rsc.org This reaction proceeds with the expulsion of dinitrogen to form a dihydropyridazine, which can then be oxidized to the corresponding pyridazine. The use of alkynyl sulfides as dienophiles in reactions with 1,2,4,5-tetrazines has been shown to produce highly substituted pyridazines regioselectively. rsc.orgrsc.org This strategy effectively transforms a six-membered tetrazine ring into a pyridazine ring.
Another documented recyclization approach involves the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones (generated in situ from 3(2H)-pyridazinone acids) and acetylenic dipolarophiles. nih.gov This reaction forms a tricyclic intermediate that eliminates carbon dioxide to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives, demonstrating a transformation where the initial pyridazinone is fused with a new ring system derived from the recyclization of the mesoionic intermediate. nih.gov
Electrocyclization Methods for Functionalized Pyridazines
Electrocyclization reactions, a class of pericyclic reactions, are powerful tools for the stereospecific formation of cyclic compounds. youtube.comyoutube.comyoutube.com In heterocyclic synthesis, 6π-electrocyclization is a well-documented method for the formation of six-membered rings. youtube.com
While highly effective for other heterocycles, the direct application of 6π-electrocyclization for the synthesis of the pyridazine ring is not commonly reported in the reviewed literature. The process is notably successful in the synthesis of pyridines, where an aza-hexatriene intermediate undergoes a thermally or photochemically induced cyclization to form a dihydropyridine, which then aromatizes. acs.org For pyridazine synthesis, a comparable process would necessitate a 1,2-diaza-hexatriene precursor.
Although direct 6π-electrocyclization is not prominent, related intramolecular cyclization strategies exist. For instance, a diaza-Wittig process has been developed for pyridazine synthesis. nih.gov This reaction involves the intramolecular cyclization of phosphazenes derived from vinyldiazo compounds. Theoretical studies suggest this proceeds through a rapid tandem [2+2] cycloaddition/cycloelimination process, which is mechanistically distinct from a 6π-electrocyclization but still represents a powerful intramolecular route to the pyridazine core. nih.gov The stereochemistry of the starting vinyldiazo precursor is crucial for the success of this cyclization. nih.gov
Targeted Synthesis of 6-Chloro-3-hydroxypyridazine-4-carboxamide
A direct, one-step synthesis for this compound is not explicitly detailed in the surveyed literature. However, a plausible multi-step synthetic route can be constructed based on established methodologies for the synthesis of functionalized pyridazines. The synthesis would require the strategic introduction of the chloro, hydroxyl (as the pyridazinone tautomer), and carboxamide groups onto the pyridazine ring.
A proposed synthetic pathway could involve the following key transformations:
Formation of a Pyridazine-4-carboxylate Core : The synthesis could commence with the creation of a pyridazine ring that already possesses a functional group at the C4 position, which can later be converted into the carboxamide. For instance, a hetero-Diels-Alder reaction between a 1,2-diaza-1,3-diene and an appropriate dienophile like ethyl vinyl ether can yield a tetrahydropyridazine, which upon oxidation and further functionalization can lead to an ethyl 3-methyl-4-pyridazinecarboxylate. combichemistry.com Alternatively, cyclocondensation of precursors like arylhydrazonomalononitriles can lead to pyridazinones with cyano or ester groups that can serve as handles for the carboxamide. uminho.pt
Introduction of the 3-Hydroxy (Pyridazinone) Group : The 3-hydroxy group is synonymous with the pyridazin-3(2H)-one tautomer. This feature is typically incorporated during the initial ring-forming condensation reaction, for example, by using a γ-keto acid and hydrazine. researchgate.net
Regioselective Chlorination : The introduction of the chlorine atom at the C6 position can be achieved by treating a suitable pyridazinone precursor with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for converting pyridazinones into chloropyridazines. nih.gov
Formation of the Carboxamide Moiety : The final step would be the conversion of the C4-substituent (e.g., an ester or carboxylic acid) into the primary carboxamide. This is a standard transformation, typically involving the hydrolysis of the ester to the carboxylic acid, followed by an amidation reaction. researchgate.netnih.gov
Methodologies for Carboxamide Moiety Incorporation
The introduction of a carboxamide group onto a pyridazine ring is a critical step in the synthesis of the target compound and its analogues. Several reliable methods are available for this transformation, primarily starting from a pyridazine carboxylic acid or its corresponding ester.
The most direct route is the amidation of a pyridazine carboxylic acid. chemimpex.com This transformation is analogous to peptide coupling and can be facilitated by a variety of modern coupling agents. Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) researchgate.net or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) acs.org are effective in activating the carboxylic acid for reaction with an amine or ammonia (B1221849) to form the amide bond.
Alternatively, the carboxamide can be derived from a pyridazine carboxylate ester. A common two-step procedure involves the hydrazinolysis of the ester with hydrazine hydrate to form the corresponding carbohydrazide. researchgate.netresearchgate.net This hydrazide can then be subjected to further reactions. Direct conversion of the ester to the amide is also possible. One reported synthesis of pyrrolo[1,2-b]pyridazines starts from 3(2H)-pyridazinone acids which are obtained from their corresponding esters via alkaline hydrolysis. nih.gov The subsequent conversion of the acid to the amide is a standard procedure. A study on pyrido[3,4-c]pyridazines also noted that hydrolysis of a cyano group can lead to a carboxamide. mdpi.com
The following table highlights common methods for incorporating a carboxamide moiety.
| Starting Material | Reagent(s) | Key Transformation | Reference(s) |
| Pyridazine Carboxylic Acid | DCC, Amine/Ammonia | Direct Amidation | researchgate.net |
| Pyridazine Carboxylic Acid Salt | HBTU, Hünig's base, Amine | Direct Amidation | acs.org |
| Pyridazine Carboxylate Ester | 1. NaOH (hydrolysis) 2. Coupling agent, NH₃ | Ester to Acid to Amide | nih.gov |
| Pyridazine Carboxylate Ester | Hydrazine Hydrate | Ester to Carbohydrazide | researchgate.netresearchgate.net |
| Pyridazine Carbonitrile | H₂O, Acid/Base | Nitrile Hydrolysis | mdpi.com |
Regioselective Halogenation and Hydroxylation Techniques for Pyridazinones
The precise placement of halogen and hydroxyl groups is essential for defining the chemical identity and properties of the target molecule.
Regioselective Halogenation: The chlorination of pyridazinone rings is a key step in the synthesis of many derivatives. The most widely employed method for converting a hydroxyl group (in its pyridazinone tautomeric form) to a chlorine atom is treatment with phosphorus oxychloride (POCl₃). nih.gov For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be converted to the corresponding 3-chloro-pyridazine derivative by refluxing with POCl₃. nih.gov The reactivity of different positions on the pyridine (B92270) ring towards nucleophilic substitution, which is mechanistically related to this type of chlorination, is highly dependent on the electronic properties of the ring, with positions 2 and 4 being more activated than position 3. uoanbar.edu.iq
Regioselective Hydroxylation: The term "hydroxylation" in the context of this compound refers to the pyridazin-3(2H)-one tautomer. This structural feature is typically not installed via a direct oxidation or hydroxylation of a C-H bond on a pre-formed pyridazine ring. Instead, the oxygen functionality is incorporated from the outset of the synthesis. The use of precursors such as γ-oxo carboxylic acids or maleic anhydride derivatives in condensation reactions with hydrazine directly establishes the pyridazinone core. liberty.eduresearchgate.net
The reverse reaction, the conversion of a chloropyridazine to a hydroxypyridazinone, is a standard nucleophilic aromatic substitution reaction. acs.org While the pyridine ring is generally deactivated towards electrophilic attack, it is highly activated for nucleophilic substitution, especially at the C2 and C4 positions. uoanbar.edu.iq A halogen at these positions can be displaced by a nucleophile. Studies on halogenopyridazines show they readily undergo nucleophilic substitution with various nucleophiles, including those that can act as hydroxide (B78521) sources to form the pyridazinone. wur.nl
Green Chemistry Principles and Sustainable Synthesis Approaches for Pyridazinone Derivatives
The evolution of chemical synthesis is increasingly guided by the principles of green chemistry, a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. yale.eduresearchgate.netmdpi.com This approach is not only an environmental imperative but also a driver of economic and technological innovation, offering pathways to safer, more efficient, and sustainable chemical manufacturing. rasayanjournal.co.inrjpn.org The twelve core principles of green chemistry, developed by Paul Anastas and John Warner, provide a comprehensive roadmap for chemists and chemical engineers to achieve these goals. researchgate.netacs.org These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatives, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. yale.edurjpn.orgacs.org
In the realm of heterocyclic chemistry, particularly in the synthesis of medicinally important scaffolds like pyridazinones, the adoption of green chemistry principles is transforming traditional synthetic routes. mdpi.comnih.gov Conventional methods often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation. rasayanjournal.co.in In contrast, sustainable approaches focus on improving efficiency, reducing environmental impact, and enhancing safety. researchgate.net Key green strategies employed in the synthesis of pyridazinone derivatives include the use of alternative energy sources like microwave irradiation, the application of eco-friendly solvents or solvent-free conditions, and the development of one-pot multicomponent reactions. rasayanjournal.co.inekb.eg
Application of Green Synthetic Methodologies
Recent research has demonstrated the successful application of various green chemistry tools to the synthesis of pyridazinone derivatives, resulting in significant improvements over classical methods. These methodologies align with several green chemistry principles, including enhancing energy efficiency, using safer solvents, and increasing reaction rates to provide higher yields in shorter times. rasayanjournal.co.in
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, recognized for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating methods. nih.gov This technique aligns with the principle of designing for energy efficiency. In the synthesis of pyridinyl-pyridazinone and pyrrole-pyridazinone derivatives, microwave heating has been successfully employed as an alternative to conventional reflux conditions, demonstrating the efficiency of this green chemistry tool. ekb.eg Similarly, multicomponent reactions for pyridine synthesis have shown excellent yields (82-94%) in very short reaction times (2-7 minutes) under microwave irradiation, a stark contrast to the longer durations required by conventional heating. nih.gov
Solvent-Free and Alternative Solvent Systems
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. yale.edu This has led to the exploration of solvent-free reaction conditions and the use of benign or recyclable solvents.
Grinding: This mechanical, solventless method involves the physical grinding of reactants to initiate a chemical reaction. ekb.eg It offers benefits such as operational simplicity, reduced environmental pollution, and cost-effectiveness. The synthesis of substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives has been efficiently achieved using grinding, showcasing it as a viable green alternative to conventional heating. ekb.egresearchgate.net
Green Solvents: The use of environmentally benign solvents is another key strategy. Polyethylene glycol (PEG-400) has been identified as a green, recyclable, and efficient solvent for synthesizing substituted pyridazin-3(2H)-ones. researchgate.net Its low toxicity and biodegradability make it a sustainable alternative to hazardous organic solvents. researchgate.net Furthermore, the use of PEG-400 can simplify product isolation, often eliminating the need for column chromatography, which reduces waste. researchgate.net Other greener solvents like ethanol (B145695) have also been used effectively, particularly in microwave-assisted multicomponent reactions. nih.gov
Multicomponent and One-Pot Reactions
Comparative Analysis of Synthetic Methods
The advantages of green synthetic approaches over conventional methods are clearly illustrated by comparing key reaction metrics such as yield and reaction time.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives
| Product | Method | Reaction Time | Yield (%) | Reference |
| 5a | Microwave | 3 min | 94% | nih.gov |
| Conventional | 8 h | 70% | nih.gov | |
| 5b | Microwave | 2 min | 92% | nih.gov |
| Conventional | 7 h | 65% | nih.gov | |
| 5e | Microwave | 4 min | 88% | nih.gov |
| Conventional | 10 h | 60% | nih.gov |
This interactive table demonstrates the significant reduction in reaction time and improvement in product yield when using microwave irradiation compared to conventional heating for the synthesis of selected pyridine derivatives, a strategy applicable to pyridazinone synthesis. nih.gov
Table 2: Synthesis of 4,6-disubstituted-pyridazin-3(2H)-one using a Green Solvent
| Reactants | Conditions | Yield | Reference |
| Dihydropyridazin-3(2H)-ones, Aromatic aldehyde, KOH | PEG-400, Room Temperature, 6 h | Isolated Yield | researchgate.net |
This table summarizes the conditions for a green synthesis of pyridazinone derivatives using PEG-400 as a recyclable solvent at room temperature, which aligns with the principles of using safer auxiliaries and designing for energy efficiency. The products were isolated without the need for column chromatography. researchgate.net
By embracing these sustainable practices, the synthesis of pyridazinone derivatives can be conducted in a manner that is not only scientifically advanced but also environmentally responsible, paving the way for a more sustainable future in pharmaceutical and chemical industries. researchgate.netmdpi.com
Chemical Transformations and Derivatization of 6 Chloro 3 Hydroxypyridazine 4 Carboxamide
Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring
The pyridazine ring, being an electron-deficient heterocycle, primarily undergoes nucleophilic substitution reactions, while electrophilic substitutions are generally challenging.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This is a well-documented transformation for chloro-substituted pyridazines and related heterocycles. nih.gov The electron-withdrawing nature of the two adjacent nitrogen atoms in the ring activates the C-Cl bond towards attack by nucleophiles. A wide range of nucleophiles can be employed to displace the chloride, including:
O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.
N-Nucleophiles: Primary and secondary amines are commonly used to synthesize amino-pyridazine derivatives, a key step in building libraries of bioactive compounds. nih.gov
S-Nucleophiles: Thiolates can be used to form thioethers.
The reaction conditions, such as the choice of solvent, temperature, and base, can be optimized to achieve high yields. For instance, the regioselective substitution at the 4-position of 2,4-dichloroquinazoline (B46505) with various amines is a widely used strategy in medicinal chemistry, highlighting the feasibility of such transformations. nih.gov
Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the pyridazine ring is difficult due to the ring's low electron density. Reactions such as nitration or halogenation typically require harsh conditions and may result in low yields or complex product mixtures. For related systems, nitration has been achieved on a fused imidazo[1,2-b]pyridazine (B131497) ring using concentrated sulfuric and nitric acids, demonstrating that such transformations are possible but require forcing conditions. mdpi.com
Modifications at the Carboxamide Functionality (e.g., Amidation, Hydrolysis)
The carboxamide group at the C4 position offers another key site for molecular diversification.
Amidation: The parent carboxamide can be synthesized from a corresponding carboxylic acid or acyl chloride. For instance, the synthesis of a related pyrazine-2-carboxamide involved the reaction of the acyl chloride with an appropriate amine. researchgate.net This strategy can be adapted to modify the carboxamide of the title compound. By reacting 6-Chloro-3-hydroxypyridazine-4-carbonyl chloride (which would be derived from the corresponding carboxylic acid) with a diverse panel of primary or secondary amines, a library of N-substituted amides can be generated. This is a crucial tool for probing structure-activity relationships.
Hydrolysis: The carboxamide group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This carboxylic acid is a versatile intermediate itself, which can be used in other coupling reactions (e.g., esterification) or re-converted into different amides.
The table below outlines potential modifications at the carboxamide group.
Table 1: Potential Reactions at the Carboxamide Functionality
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Dehydration | P₂O₅, SOCl₂, etc. | Nitrile |
| N-Alkylation | Alkyl halide, Base | N-Substituted Amide |
| Hofmann Rearrangement | Br₂, NaOH | Amine |
Formation of Fused and Bridged Pyridazinone Systems
The inherent functionality of 6-Chloro-3-hydroxypyridazine-4-carboxamide allows it to serve as a building block for more complex, rigid polycyclic systems. The formation of fused heterocycles is a common strategy in drug design to explore new chemical space and constrain the molecule's conformation.
A prominent example involves the construction of imidazo[1,2-b]pyridazine systems. This can be achieved by first converting the title compound into the corresponding 3-aminopyridazine (B1208633) derivative. The subsequent reaction of this amine with an α-haloketone, such as 1,3-dichloroacetone, leads to a cyclocondensation reaction, yielding the fused imidazo[1,2-b]pyridazine core. mdpi.com This synthetic route provides a robust method for creating a variety of substituted fused systems by varying the α-haloketone reactant. mdpi.com
Processes for preparing various tricyclic pyridazinone compounds have also been developed, further illustrating the utility of the pyridazine core in constructing complex scaffolds. google.com
Strategies for Introducing Diverse Substituents for Structure-Activity Relationship Studies
To effectively explore the structure-activity relationships (SAR) of the this compound scaffold, a systematic and diverse range of derivatives must be synthesized. The goal of SAR is to identify which parts of a molecule are essential for its biological activity. nih.gov
Key strategies include:
Modification at C6: As discussed in section 3.1, the C6-chloro group is an ideal handle for introducing a wide array of substituents via nucleophilic substitution. A library of compounds can be created by reacting the parent molecule with various amines, alcohols, and thiols to probe how changes in the size, electronics, and hydrogen-bonding capacity of the C6-substituent affect biological activity.
Derivatization of the Carboxamide: The N-H protons of the primary carboxamide can be replaced by reacting it with different electrophiles. More extensively, the entire carboxamide can be replaced by a range of bioisosteres (e.g., tetrazoles, oxadiazoles) to modulate physicochemical properties while potentially retaining the key binding interactions.
Substitution on the Pyridazinone Ring: The N-H of the 3-hydroxypyridazine tautomer (3-pyridazinone) can be alkylated or acylated to explore the impact of substitution at this position.
This multipronged approach allows for a thorough exploration of the chemical space around the core scaffold, which is essential for optimizing lead compounds in drug discovery programs. researchgate.net
Intermolecular Hydrogen Bonding and Molecular Recognition Potentials of Pyridazines
The pyridazine ring possesses distinct physicochemical properties that make it an excellent scaffold for molecular recognition, a process critical for a molecule's interaction with its biological target. researchgate.netnih.gov The key to this potential lies in its robust hydrogen-bonding capabilities. nih.gov
This compound has multiple sites that can participate in hydrogen bonding:
Pyridazine Ring Nitrogens: The two adjacent nitrogen atoms are effective hydrogen bond acceptors. nih.gov Their spatial arrangement allows for the possibility of forming dual hydrogen-bonding interactions with a target protein, which can significantly enhance binding affinity. nih.govnih.gov
3-Hydroxyl Group: This group can act as both a hydrogen bond donor (via the H) and an acceptor (via the O). In its pyridazinone tautomeric form, the N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor.
4-Carboxamide Group: The amide N-H protons are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
This network of hydrogen bond donors and acceptors allows the molecule to form specific and strong interactions with biological macromolecules. The conformation of pyridazine-3-carboxamide (B1582110) derivatives can be stabilized by an intramolecular hydrogen bond between the amide N-H and the adjacent ring nitrogen atom. nih.gov Furthermore, the pyridazine ring can participate in π-π stacking interactions, adding another dimension to its molecular recognition potential. nih.gov
Table 2: Hydrogen Bonding Potential of this compound
| Functional Group | Potential Role |
|---|---|
| Ring Nitrogen (N1) | Hydrogen Bond Acceptor |
| Ring Nitrogen (N2) | Hydrogen Bond Acceptor |
| 3-Hydroxyl (-OH) | Hydrogen Bond Donor & Acceptor |
| 4-Carboxamide (-C=O) | Hydrogen Bond Acceptor |
| 4-Carboxamide (-NH₂) | Hydrogen Bond Donor |
This rich hydrogen-bonding capacity is a defining feature of the pyridazine heterocycle and underpins its utility in the design of molecules for specific biological targets. blumberginstitute.org
Advanced Spectroscopic and Structural Characterization of 6 Chloro 3 Hydroxypyridazine 4 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of unique hydrogen and carbon atoms in a molecule.
For 6-Chloro-3-hydroxypyridazine-4-carboxamide, specific chemical shifts (δ) are predicted based on the electronic environment of each nucleus. The pyridazine (B1198779) ring contains a single aromatic proton. The presence of electron-withdrawing groups (chloro, carbonyl) and an electron-donating group (hydroxyl) significantly influences the chemical shifts. The hydroxyl and amide protons are exchangeable and may appear as broad signals, with their position dependent on solvent and concentration.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The pyridazine ring proton (H-5) is anticipated to appear in the aromatic region, typically downfield due to the deshielding effects of the heterocyclic ring and adjacent chloro group. The two amide protons (-CONH₂) will likely appear as a broad singlet, and the hydroxyl proton (-OH) will also be a broad singlet. Their chemical shifts can vary and they can be confirmed by D₂O exchange, which causes the signals to disappear.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum of this compound would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is typically found in the most downfield region (160-180 ppm). The carbons of the pyridazine ring will have shifts influenced by the attached substituents (Cl, OH, and CONH₂). For instance, the carbon atom bonded to the chlorine (C-6) and the carbon bonded to the hydroxyl group (C-3) will be significantly affected.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridazine-H | 7.5 - 8.5 | Singlet | 1H |
| Amide (-CONH₂) | 7.0 - 8.0 | Broad Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxamide) | 165 - 175 |
| C-Cl (Pyridazine) | 145 - 155 |
| C-OH (Pyridazine) | 150 - 160 |
| C-CONH₂ (Pyridazine) | 120 - 130 |
| C-H (Pyridazine) | 115 - 125 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 173.56 g/mol . pharmaffiliates.com
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals:
Loss of the carboxamide group: Fragmentation may occur via the loss of the carboxamide moiety (-CONH₂) as a radical or the loss of isocyanic acid (HNCO).
Loss of chlorine: Cleavage of the carbon-chlorine bond would result in a fragment ion.
Ring fragmentation: The pyridazine ring itself can undergo cleavage to produce smaller charged fragments.
Predicted Mass Spectrometry Fragmentation Data
| Fragment | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 173/175 | Molecular Ion |
| [M - NH₂]⁺ | 157/159 | Loss of amino radical |
| [M - CONH₂]⁺ | 129/131 | Loss of carboxamide radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org
The IR spectrum of this compound would display characteristic absorption bands for its functional groups:
O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the O-H of the hydroxyl group and the N-H stretching of the primary amide. libretexts.org
C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the amide is expected around 1650-1690 cm⁻¹. libretexts.org
C=N and C=C Stretching: Absorptions for the pyridazine ring's double bonds would appear in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹. libretexts.org
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretch, broad | 3200 - 3500 |
| N-H (amide) | Stretch | 3100 - 3400 |
| C=O (amide) | Stretch, strong | 1650 - 1690 |
| C=N, C=C (ring) | Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The pyridazine ring, being a conjugated aromatic system, will exhibit characteristic UV-Vis absorption. The presence of auxochromes like the -OH, -Cl, and -CONH₂ groups will influence the wavelength of maximum absorbance (λmax). Expected transitions are π → π* and n → π*. libretexts.org The conjugated system of the pyridazine ring is expected to result in strong absorption in the UV region. The exact position of λmax would need to be determined experimentally but is anticipated to fall within the 200-400 nm range, typical for such heterocyclic systems. researchgate.netscispace.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. Key findings from such an analysis would include:
Planarity: Confirmation of the planarity of the pyridazine ring.
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, revealing the electronic effects of the various substituents on the ring geometry.
Intermolecular Interactions: Identification of intermolecular hydrogen bonding networks involving the hydroxyl and carboxamide groups, which govern the crystal packing. The amide and hydroxyl groups are strong hydrogen bond donors and acceptors, suggesting a potentially complex and stable crystal lattice.
Conformation: Determination of the rotational orientation of the carboxamide group relative to the pyridazine ring.
Crystallographic Data (Hypothetical)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Key Interactions | N-H···O, O-H···N hydrogen bonds |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly valuable for assessing the purity of pharmaceutical compounds and related substances.
To assess the purity of a sample of this compound, a reversed-phase HPLC method would typically be developed. In this method, the compound would be passed through a column containing a nonpolar stationary phase (like C18) with a polar mobile phase.
Purity Assessment: A pure sample should yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Method Development: Method development would involve optimizing the mobile phase composition (e.g., a mixture of water/acetonitrile or water/methanol, often with a buffer), flow rate, and column temperature to achieve good peak shape and resolution from any potential impurities.
Detection: A UV detector would be suitable for this compound, set to a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum.
Typical HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
Computational and Theoretical Investigations of 6 Chloro 3 Hydroxypyridazine 4 Carboxamide
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecular systems. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional, provide deep insights into their behavior. researchgate.netresearchgate.net
The electronic structure of 6-Chloro-3-hydroxypyridazine-4-carboxamide is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net In related pyridazine derivatives, the distribution of HOMO and LUMO is heavily influenced by the substituents on the ring. mdpi.com For the title compound, the electron-withdrawing chlorine atom and carboxamide group, along with the hydroxyl group, would significantly modulate the energies and localizations of these orbitals.
Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental data to confirm molecular structure. researchgate.net The calculated wavenumbers for related molecules like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have shown good agreement with experimental spectra, aiding in the definitive assignment of vibrational modes such as C=O stretching, N-H bending, and C-Cl stretching. researchgate.net
Table 1: Representative Quantum Chemical Parameters for Pyridazine Derivatives Calculated via DFT This table presents data from a DFT study on related pyridazine derivatives to illustrate the typical values obtained for such analyses.
| Parameter | 5-phenyl-6-ethylpridazine-3-one (PEPO) | 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) |
| E_HOMO (eV) | -6.01 | -5.73 |
| E_LUMO (eV) | -1.81 | -2.07 |
| Energy Gap (ΔE) (eV) | 4.20 | 3.66 |
| Dipole Moment (μ) (Debye) | 4.90 | 5.48 |
| Electronegativity (χ) | 3.91 | 3.90 |
| Global Hardness (η) | 2.10 | 1.83 |
| Global Softness (S) | 0.238 | 0.273 |
| Data sourced from a computational study on pyridazine derivatives as corrosion inhibitors. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking studies on various pyridazinone derivatives have revealed their potential to inhibit a range of biological targets, including enzymes like cyclooxygenases (COX), phosphodiesterase 4 (PDE4), and various protein kinases. nih.govnih.govacs.org
Molecular docking simulations for this compound would involve placing the molecule into the active site of a selected protein target. The simulation then calculates the most stable binding poses and estimates the binding affinity, usually expressed as a docking score in kcal/mol. A more negative score typically indicates a more favorable binding interaction.
For example, docking studies on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, which share the core pyridazinone structure, have been performed against COX-1 and COX-2 enzymes. nih.gov The results showed negative binding affinities for all studied compounds, indicating the formation of stable complexes. nih.gov Similarly, other pyridazinone scaffolds have been docked into the active site of PDE4B, demonstrating their potential as anti-inflammatory agents. nih.gov For this compound, potential targets for docking could include protein kinases, as many heterocyclic compounds show inhibitory activity in this class. acs.org The simulation would predict how the molecule fits within the kinase hinge region, a common binding site for inhibitors.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Potency and Selectivity
The substituents at the C-6, C-3, and C-4 positions, as well as on the ring nitrogen, are key modulators of the molecule's pharmacological profile. sarpublication.comnih.gov
Role of Chlorine Atom at the C-6 Position on Activity
The presence of a chlorine atom on a heterocyclic scaffold can significantly influence the molecule's biological activity. researchgate.net Introducing a chlorine atom into a parent molecule can, in some cases, substantially improve its intrinsic biological activity. eurochlor.org This is attributed to several factors:
Increased Lipophilicity : The chlorine atom generally increases the lipophilicity of the molecule. researchgate.neteurochlor.org This can enhance the compound's ability to partition into lipid membranes or traverse through the lipophilic domains of a protein. researchgate.net
Metabolic Stability : Chlorination can block positions susceptible to metabolic hydroxylation, thereby increasing the metabolic stability and duration of action of the compound. eurochlor.org
Electronic Effects : The electronegativity of the chlorine atom can increase the electrophilicity of nearby parts of the molecule, potentially altering binding interactions. researchgate.net
Binding Interactions : The chlorine atom can participate in non-bonding interactions, such as halogen bonds, with biological targets. For instance, studies on lissoclimide compounds revealed that a chlorine atom can engage in a halogen-π dispersion interaction with a nucleobase in the ribosome. nih.gov
In the context of pyridazinone derivatives, modifications at the C-6 position are a common strategy. For example, replacing the C-6 substituent with various phenyl rings is a modification aimed at constructing a comprehensive structure–activity relationship. nih.gov The presence of a chloro group specifically at the C-4 position of a pyridazinone ring has been noted in compounds with herbicidal activity, such as chloridazon. researchgate.net While direct SAR data for a C-6 chloro substituent on the specific target compound is limited in the provided context, the general principles of halogen substitution strongly suggest its critical role in modulating lipophilicity, metabolic stability, and target binding.
Influence of the Hydroxyl Group at the C-3 Position on Biological Response
The 3-hydroxypyridazine moiety exists in a tautomeric equilibrium with its more stable keto form, pyridazin-3(2H)one. nih.gov This keto-enol tautomerism is a defining feature of this class of compounds. The presence of the nitrogen atoms and the keto functionality provides opportunities for protonation and, crucially, for hydrogen bond formation, which can account for the diverse pharmacological properties of molecules containing a pyridazinone ring. nih.gov
The oxygen atom of the hydroxyl/keto group can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. nih.gov The pyridazin-3(2H)one nucleus is considered a privileged scaffold and a pharmacophoric element in many therapeutically active drugs, underscoring the importance of this functional group. nih.gov
Contribution of the Carboxamide Group at the C-4 Position to Biological Activity
The carboxamide group is a versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). This dual capacity allows it to form strong and specific interactions within a protein's binding site.
While specific studies on a C-4 carboxamide on a 6-chloro-3-hydroxypyridazine (B108299) scaffold are not detailed in the provided results, research on related heterocyclic systems highlights the importance of C-4 substitution. For instance, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, expanding the chemical diversity at the C-4 position led to compounds with high biological activity. mdpi.com In another study on pyridazinone derivatives, substitution at the C-4 position with increasingly bulkier alkyl groups (methyl, ethyl, propyl, butyl) led to improved anti-inflammatory activity, indicating that this position is sensitive to modification. nih.gov
The introduction of a carboxamide group, as seen in N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, is a key step in creating molecules with analgesic and anti-inflammatory properties. mdpi.com The spatial arrangement of the carboxamide linker relative to the rest of the molecule was found to be a determinant of activity. mdpi.com Therefore, the carboxamide at the C-4 position of 6-chloro-3-hydroxypyridazine-4-carboxamide is expected to be a primary site for hydrogen bonding interactions with a biological target.
Table 1: Impact of Substituents on the Pyridazinone Ring
| Position | Substituent | General Role in Modulating Activity | Reference |
|---|---|---|---|
| C-6 | Chlorine | Increases lipophilicity, enhances metabolic stability, and can participate in specific binding interactions like halogen bonds. | researchgate.neteurochlor.org |
| C-3 | Hydroxyl (Keto) | Exists in keto-enol tautomerism. The keto group acts as a key hydrogen bond acceptor, crucial for target binding. | nih.gov |
| C-4 | Carboxamide | Acts as both a hydrogen bond donor and acceptor. Substitution at this position significantly influences biological activity. | nih.govmdpi.com |
| N-2 | Various (e.g., Arylpiperazinylalkyl) | Substitution is a common strategy to modulate the pharmacological profile and can lead to potent compounds. | sarpublication.com |
Stereochemical Considerations in Modulating Biological Activity
Stereochemistry can play a profound role in the biological activity of pyridazinone derivatives. Chiral centers within the molecule can lead to enantiomers that exhibit significantly different potencies and selectivities.
A notable example comes from studies on tricyclic pyridazinone derivatives designed as potential STAT3 inhibitors. researchgate.net In this research, the racemic compound (±)-2c was identified as a promising inhibitor. researchgate.net Subsequent enantiomeric separation and biological evaluation revealed that the (S)-(-)-2c enantiomer was twice as potent as the (R)-(+)-2c enantiomer. researchgate.net This finding underscores that the three-dimensional arrangement of atoms is critical for optimal interaction with the biological target, and that one enantiomer may fit into a binding site more effectively than the other. This highlights the importance of considering stereochemical aspects in the design and development of pyridazinone-based compounds.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies (without therapeutic claims)
In the absence of a 3D structure of the biological target, ligand-based drug design strategies such as pharmacophore modeling are invaluable. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.
For pyridazinone-based compounds, pharmacophore models have been successfully developed to guide the design of new molecules. nih.govnih.gov These models are built using a set of known active compounds. For example, a validated pharmacophore model for pyridazin-3-one derivatives with vasodilatory activity consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov The hydrogen bond acceptor features often correspond to the keto group of the pyridazinone ring, highlighting its importance in biological recognition. nih.govnih.gov
These computational models are then used in inverse virtual screening (iVS) to search large databases of proteins to identify potential new targets for a library of compounds. nih.gov This approach allows for the repurposing of existing chemical scaffolds by identifying new biological activities. nih.gov The process typically involves an initial screening based on the pharmacophore model, followed by more detailed investigations using molecular docking and molecular dynamics simulations to confirm and refine the potential ligand-protein interactions. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-3-hydroxypyridazine-4-carboxamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions, starting with chlorination of a pyridazine precursor using agents like thionyl chloride. Key steps include nucleophilic substitution at the 6-chloro position and carboxamide formation. Purification methods such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution) are critical for achieving >95% purity. Reaction conditions (e.g., temperature, pH) must be tightly controlled to minimize by-products like dehalogenated derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding via hydroxyl and amide protons (e.g., δ 10.2 ppm for -OH).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 200.5).
- Infrared (IR) Spectroscopy : Peaks at 1680 cm (C=O stretch) and 3300 cm (N-H/O-H) confirm functional groups.
- HPLC : Reverse-phase C18 columns with UV detection ensure purity and stability under acidic mobile phases .
Advanced Research Questions
Q. How can SHELX software enhance structural determination via X-ray crystallography?
SHELXL is widely used for refining crystal structures of small molecules like this compound. Key steps include:
- Data Collection : High-resolution (<1.0 Å) datasets from synchrotron sources.
- Refinement : Anisotropic displacement parameters for non-H atoms and hydrogen bonding network analysis.
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis to resolve disorder or twinning. SHELX’s robustness in handling high-symmetry space groups (e.g., P2/c) makes it ideal for pyridazine derivatives .
Q. What strategies address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Discrepancies often arise from assay conditions. Methodological considerations include:
- Cell Line Selection : Use standardized lines (e.g., A549 for cancer studies) with consistent passage numbers.
- Dose-Response Curves : Triplicate measurements at 8–10 concentrations to improve IC accuracy.
- Control Compounds : Benchmark against known inhibitors (e.g., glutaminase inhibitors for anticancer assays).
- Solvent Effects : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic modifications to the pyridazine core and substituents are key:
- Chlorine Position : 6-Cl substitution enhances electrophilicity for nucleophilic attack in enzyme binding.
- Hydroxyl Group : 3-OH contributes to hydrogen bonding with target proteins (e.g., kinases).
- Carboxamide : Replace with ester or sulfonamide groups to modulate solubility and bioavailability. Computational docking (AutoDock Vina) and MD simulations predict binding affinities to targets like EGFR or DHFR .
Q. What experimental designs validate its mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target enzymes.
- Mutagenesis Studies : Introduce point mutations (e.g., TYR→PHE in active sites) to identify critical residues. Cross-validate with Western blotting to assess downstream pathway modulation (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
